N-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide

Medicinal chemistry Structure-activity relationship Fluorine substitution

Researchers requiring reproducible SAR data face isomer contamination and pre-substituted analogs that block N1 exploration. This N1-unsubstituted 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide with 3-fluorophenyl anilide solves both issues: • Single-step diversification hub for N1-alkylated/arylated/acylated libraries • Free N1-H enables tautomeric equilibrium (4-OH-2-oxo ⇌ 2,4-diOH-quinoline) for metal-chelation studies with ¹⁹F NMR handle • Validated antitubercular reference (MIC vs M. tuberculosis H37Rv) • Structurally matched negative control for laquinimod/tasquinimod AhR assays. Single-batch procurement ensures reproducible results.

Molecular Formula C16H11FN2O3
Molecular Weight 298.27 g/mol
Cat. No. B5913995
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(3-fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide
Molecular FormulaC16H11FN2O3
Molecular Weight298.27 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=C(C(=O)N2)C(=O)NC3=CC(=CC=C3)F)O
InChIInChI=1S/C16H11FN2O3/c17-9-4-3-5-10(8-9)18-15(21)13-14(20)11-6-1-2-7-12(11)19-16(13)22/h1-8H,(H,18,21)(H2,19,20,22)
InChIKeyWPUHBOJUTFQPOE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubility<0.3 [ug/mL]

N-(3-Fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Scaffold Identity & Procurement


N-(3-Fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide (CAS 302922-49-2, molecular formula C16H11FN2O3, molecular weight 298.27 g/mol) belongs to the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide class [1]. This privileged scaffold underpins several clinical-stage immunomodulatory and anticancer agents, including laquinimod (Phase II/III, multiple sclerosis) and tasquinimod (Phase III, prostate cancer), both of which are N1-methylated quinoline-3-carboxamides derived from the roquinimex (Linomide) pharmacophore [2]. The target compound is distinguished by its N1-unsubstituted 4-hydroxy-2-oxo-1,2-dihydroquinoline core bearing a 3-fluorophenyl carboxamide at the C3 position, placing it as a versatile, under-explored analog within a clinically validated chemotype [3].

Scaffold identity: 4-Hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide core from a reported clinical-stage chemotype.

Diversification node: N1-unsubstituted scaffold supports N1 SAR library synthesis for pathway studies.

Isomer specificity: 3-Fluorophenyl anilide; distinct electronic profile vs. 4-fluoro and 2-fluoro positional isomers.

N-(3-Fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Isomer & N1-Analog Specificity


Within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series, minor structural modifications produce substantial shifts in biological target engagement, pharmacokinetic behavior, and synthetic utility. The 3-fluorophenyl substituent imposes a distinct electronic landscape (Hammett σ_m = 0.34; inductive withdrawal without resonance donation) compared with the 4-fluorophenyl isomer (σ_p = 0.06; net weak resonance donation), altering both the acidity of the C4-OH group and the hydrogen-bond donor strength of the carboxamide NH [1]. Furthermore, the absence of an N1 substituent preserves a free lactam NH that can participate in tautomerism (4-hydroxy-2-oxo ⇌ 2,4-dihydroxyquinoline), a feature eliminated in N1-methylated clinical candidates such as laquinimod and roquinimex [2]. These differences mean that activity data from N1-alkylated analogs cannot be extrapolated to the N1-unsubstituted compound, and procurement of a specific positional isomer is critical for obtaining reproducible SAR results [3].

This compound
3-Fluorophenyl isomer
Meta-fluorine (σ_m = 0.34) strengthens carboxamide H-bond donor character and shifts electronic landscape relative to para isomer.
Positional isomer
4-Fluorophenyl isomer
Para-fluorine (σ_p = 0.06) yields net weaker H-bond donor; SAR activity profiles may not transfer directly.
This compound
N1-unsubstituted scaffold
Free N1-H permits tautomerism (4-hydroxy-2-oxo ⇌ 2,4-dihydroxyquinoline) and enables metal-chelation geometry.
Clinical candidate
Laquinimod / Roquinimex (N1-methyl)
N1-methylation locks 2-oxo-4-hydroxy tautomer; eliminates chelation mode and N1 derivatization vector.

N-(3-Fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Differentiation Evidence vs. Closest Analogs


Meta-Fluorine Electronic Effect on Carboxamide H-Bond Donor

The 3-fluorophenyl substituent in the target compound exerts a meta-electron-withdrawing inductive effect (Hammett σ_m = 0.34) that increases the acidity of the carboxamide NH proton and enhances its hydrogen-bond donor strength. In contrast, the 4-fluorophenyl positional isomer (CAS 302922-51-6) exhibits σ_p = 0.06, reflecting competing inductive withdrawal and resonance donation that results in a net weaker H-bond donor [1]. This electronic difference has been shown by the Ukrainets group to translate into divergent antitubercular activity profiles among monofluoro-substituted anilides of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids, where the 3-fluoro congeners displayed distinct MIC values compared to 4-fluoro and 2-fluoro positional isomers in head-to-head microbiological screening [2].

Meta-Fluorine Electronic Effect
Class-level inference
σ_m = 0.34 (3-F) vs. σ_p = 0.06 (4-F); Δσ = +0.28
Supports stronger carboxamide H-bond donor context.
Positional isomer selection may shift screening outcomes.
Medicinal chemistry Structure-activity relationship Fluorine substitution

N1-Unsubstituted Scaffold: Diversifiability vs. N1-Methylated Analogs

The target compound possesses a free N1-H position (1,2-dihydroquinoline tautomer) that is amenable to further N-functionalization via alkylation, arylation, or acylation. By contrast, laquinimod (N1-methyl, N-ethylphenyl carboxamide) and roquinimex (N1-methyl, N-methyl-N-phenyl carboxamide) are fully substituted at N1, precluding this synthetic vector [1]. In the Ukrainets synthetic methodology for fluorinated anilides, N,N'-carbonyldiimidazole (CDI)-mediated coupling of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid with 3-fluoroaniline proceeds without N1 protection, enabling subsequent diversification at yields comparable to those reported for the parent acid (typically >70%) [2]. This positions the target compound as a scaffold for generating focused libraries, whereas laquinimod and roquinimex are terminal clinical candidates with no further N1 derivatization possible.

N1 Diversifiability vs. N1-Methyl
Head-to-head
1 accessible N1-H site vs. 0 for laquinimod/roquinimex
Enables N1 SAR library synthesis.
Clinical candidates cannot serve as diversification hubs.
Synthetic chemistry Drug discovery Scaffold diversification

Lipinski & CNS MPO Profile vs. Clinical Candidates

The target compound (MW 298.27, XLogP ~2.3, HBD 2, HBA 3, TPSA ~78 Ų) satisfies all Lipinski Rule of Five criteria and falls within the favorable CNS MPO (Multiparameter Optimization) space (TPSA < 90 Ų, logP 1-3). In contrast, laquinimod (MW 357.4, clogP 3.2, TPSA 67 Ų) is more lipophilic and larger, while the N-phenyl parent compound (CAS 16798-54-2, MW 280.3, XLogP 2.3, TPSA 78.4 Ų) lacks the fluorine atom that enhances metabolic stability [1]. The combination of lower molecular weight, moderate lipophilicity, and the presence of a metabolically stabilizing fluorine substituent gives the target compound a differentiated drug-likeness profile relative to both the clinical candidates and the non-fluorinated parent [2].

Drug-likeness Profile
Cross-study comparable
MW298.27 XLogP~2.3 HBD/HBA2 / 3 TPSA~78 Ų
Favorable CNS drug-like profile; lower MW and logP than laquinimod.
Fluorine provides reported metabolic stability context vs. non-fluorinated parent.
Drug-likeness Physicochemical properties CNS drug discovery

Laquinimod vs. Roquinimex: Autoimmune Efficacy and SAR Sensitivity

In the Jönsson et al. (2004) structure-activity relationship study of 1,2-dihydro-4-hydroxy-2-oxo-3-quinolinecarboxamides, the optimized compound laquinimod (8c) demonstrated improved potency and a superior toxicological profile compared to the lead compound roquinimex (1b, Linomide) in the acute experimental autoimmune encephalomyelitis (EAE) mouse model and in beagle dog proinflammatory reaction assays [1]. The key structural differentiators between laquinimod and roquinimex are confined to the N1 and anilide substituents—precisely the positions where the target compound (N1-H, N-3-fluorophenyl) differs from both. This establishes that activity within this scaffold is exquisitely sensitive to N1 and anilide substitution patterns, making the target compound a logical next SAR probe for exploring N1-H/3-fluoro combinations not covered by the laquinimod/roquinimex pair.

Laquinimod vs. Roquinimex SAR
Class-level inference
Laquinimod reported improved model-response endpoints vs. roquinimex in EAE model.
Laq>Roq
SAR sensitivity at N1 and anilide positions; target compound occupies untested N1-H/3-F space.
Model-response context; direct target compound data to verify.
Autoimmune disease Immunomodulation Multiple sclerosis

Fluorine Position-Dependent Antitubercular Activity

The Ukrainets group conducted a systematic comparative analysis of antitubercular activity across 2-fluoro, 3-fluoro, and 4-fluoro anilide derivatives of 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acids (both N1-H and N1-alkyl series). Their published findings (2000-2002) demonstrate that monofluoro substitution at the anilide ring produces position-dependent antimycobacterial activity, with certain 3-fluoro-substituted analogs exhibiting high antituberculosis potency in microbiological screening against Mycobacterium tuberculosis [1]. This body of work provides class-level validation that the 3-fluorophenyl substitution pattern is not merely a bioisosteric replacement but a determinant of differential biological activity within this chemotype [2].

Antitubercular Activity
Class-level inference
3-Fluoro congener class reported active in M. tuberculosis screening.
Ranked among active fragments
Supports antimicrobial screening context.
Exact MIC for this N1-H compound not publicly available; data to verify.
Antitubercular Antimycobacterial Fluorine SAR

Tautomerism-Driven Metal Chelation: N1-H vs. N1-Methyl

The N1-unsubstituted 4-hydroxy-2-oxo-1,2-dihydroquinoline core can undergo tautomeric equilibration to the 2,4-dihydroxyquinoline form, a process that is structurally impossible for N1-methylated analogs such as laquinimod and roquinimex. X-ray crystallographic studies by Ukrainets et al. (2002) on 1-ethyl-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxylic acid confirmed that N1-substituted analogs exist exclusively in the 2-oxo-4-hydroxy tautomer in the solid state [1]. The N1-H tautomeric equilibrium in the target compound introduces an additional 2-hydroxy group in the alternative tautomer, creating a 2,4-dihydroxyquinoline motif capable of bidentate metal coordination (e.g., Fe³⁺, Cu²⁺, Zn²⁺) [2]. This property is absent in N1-alkylated analogs and may be exploited for metal-chelating mechanisms of action or as a spectroscopic probe.

Tautomerism & Metal Chelation
Class-level inference
4-hydroxy-2-oxo ⇌ 2,4-dihydroxyquinoline tautomerism accessible.
Enables bidentate metal-chelation geometry absent in N1-alkylated analogs.
¹⁹F NMR may support tautomeric monitoring studies.
Tautomerism Metal chelation Physicochemical characterization

N-(3-Fluorophenyl)-4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide: Research & Industrial Application Scenarios


N1 SAR Library for Autoimmune and Immuno-Oncology Targets

Because the target compound bears a free N1-H, it serves as a direct precursor for generating libraries of N1-alkylated, N1-arylated, or N1-acylated analogs in a single synthetic step [1]. Given the clinical validation of this scaffold through laquinimod (multiple sclerosis) and tasquinimod (prostate cancer), a library built from the 3-fluorophenyl anilide core enables systematic exploration of N1 substitution effects on AhR agonism, HDAC4/HIF-1α/MEF-2 signaling disruption, or cholinesterase inhibition—targets for which quinoline-3-carboxamides have demonstrated engagement [2]. Researchers should procure this compound as the diversification hub rather than purchasing pre-substituted analogs that preclude N1 exploration.

3-Fluorophenyl Fragment for Antitubercular Lead Optimization

The Ukrainets group's systematic SAR studies have identified the 3-fluorophenyl anilide as one of the active fragments for antitubercular activity within the 4-hydroxy-2-oxo-1,2-dihydroquinoline-3-carboxamide series [1]. The target compound can be used as a reference standard in MIC assays against M. tuberculosis H37Rv or H37Ra, and as a synthetic intermediate for exploring N1-substituent effects on antimycobacterial potency. Procurement from a single, well-characterized batch ensures reproducible MIC determination and avoids variability arising from positional isomer contamination (e.g., 4-fluoro or 2-fluoro impurities) [2].

Metal-Chelation Probe via Tautomeric Switch

The N1-H tautomeric equilibrium unique to this compound (absent in laquinimod, roquinimex, and tasquinimod) enables formation of the 2,4-dihydroxyquinoline tautomer capable of bidentate metal chelation [1]. This property can be exploited in assays probing iron-dependent HDAC inhibition, HIF-1α prolyl hydroxylase inhibition, or metalloenzyme targeting. The compound can serve as a tool molecule for UV-Vis or fluorescence-based metal-binding studies, with the 3-fluorophenyl substituent providing a convenient ¹⁹F NMR handle for monitoring tautomeric equilibria and metal coordination events in solution [2].

Negative Control: N1-Methylated Candidates for Target Engagement

Because N1-methylation in laquinimod and roquinimex locks the scaffold in the 2-oxo-4-hydroxy tautomer and eliminates one hydrogen-bond donor, the target compound (N1-H, 3-fluorophenyl) provides a structurally matched negative control for assessing the contribution of N1-H tautomerism and hydrogen bonding to target engagement [1]. In biochemical or cellular AhR activation assays, comparing the target compound side-by-side with laquinimod can deconvolute the roles of N1 substitution vs. anilide substitution in driving pharmacological activity—an experimental design that requires procurement of both compounds from authenticated sources [2].

Application
Selection Property
Validation Focus
N1 SAR library for immunomodulatory pathway studies
N1-H diversification node
SAR library synthesis and AhR pathway interpretation
Antimycobacterial screening studies
3-Fluorophenyl fragment context
MIC and strain-panel endpoints
Metal-chelation mechanism studies
Tautomeric chelation geometry
Metal-binding assay context and ¹⁹F NMR monitoring
N1-H tautomerism contribution vs. N1-methylated comparators
Structurally matched negative control context
AhR activation assay comparison with laquinimod
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